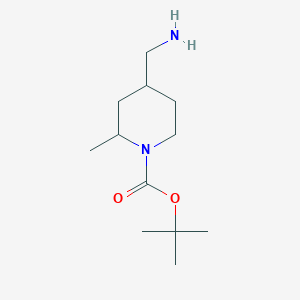

Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound may have similarities with “tert-Butyl 4-aminobenzoate” and “tert-Butyl 4-(aminomethyl)benzoate”, which are used as reactants in the preparation of benzimidazoles and analogs, and their use as protein kinase inhibitors .

Aplicaciones Científicas De Investigación

Synthesis of N-Heterocycles

This compound is instrumental in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The process involves asymmetric synthesis via sulfinimines, where Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate acts as a precursor to structurally diverse piperidines, pyrrolidines, and azetidines .

Chiral Auxiliary in Stereoselective Synthesis

As a chiral auxiliary, it provides enantioselectivity in the stereoselective synthesis of amines. Its use has become the gold standard in the last two decades, particularly in producing enantiopure sulfinamides .

Pharmaceutical Intermediate

The compound serves as an intermediate in the pharmaceutical industry for the production of various therapeutic agents. Its role is crucial in the development of drugs that target central nervous system disorders and pain management .

Research and Development in Organic Chemistry

In organic chemistry research, Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate is used to study reaction mechanisms and develop new synthetic methodologies. It’s a valuable tool for understanding chemical reactivity and bonding .

Material Science

This compound is also explored in material science for the synthesis of novel materials with potential applications in biotechnology and nanotechnology. It can be used to modify surface properties or create new polymer structures .

Biochemistry Research

In biochemistry, it’s used to investigate enzyme-substrate interactions and the synthesis of biomolecules. It can act as a mimic or inhibitor in enzymatic studies, helping to elucidate biological pathways .

Analytical Chemistry

Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate: is used in analytical chemistry as a standard or reagent in chromatography and spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures .

Educational Tool

Lastly, it’s employed in academic settings as a teaching aid to demonstrate chemical synthesis and purification techniques. It provides a practical example for students learning about organic synthesis and drug design .

Mecanismo De Acción

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .

Result of Action

The molecular and cellular effects of Tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYMPOQFLAXXFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1540186-79-5 |

Source

|

| Record name | tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)

![4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2863398.png)

![2-Chloro-1-[3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone](/img/structure/B2863400.png)

![4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2863406.png)

![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)

![N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2863413.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)